Debenzoic acid bromotelmisartan-d4
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Overview
Description
Debenzoic acid bromotelmisartan-d4 is a labeled analogue of debenzoic acid bromotelmisartan, which is an impurity of telmisartan. Telmisartan is an angiotensin II receptor antagonist used to treat high blood pressure. The compound is often used in scientific research to study the pharmacokinetics and metabolism of telmisartan .
Preparation Methods
The synthesis of debenzoic acid bromotelmisartan-d4 involves several steps. The starting material is typically a derivative of benzoic acid, which undergoes bromination to introduce the bromine atom. The brominated benzoic acid is then coupled with telmisartan under specific reaction conditions to form this compound. Industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Debenzoic acid bromotelmisartan-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Debenzoic acid bromotelmisartan-d4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of telmisartan and its impurities.
Biology: The compound is used in biological studies to investigate the metabolism and pharmacokinetics of telmisartan in biological systems.
Medicine: Research involving this compound helps in understanding the efficacy and safety of telmisartan as a therapeutic agent.
Industry: The compound is used in the pharmaceutical industry to ensure the quality and purity of telmisartan formulations .
Mechanism of Action
The mechanism of action of debenzoic acid bromotelmisartan-d4 is related to its role as an impurity of telmisartan. Telmisartan works by blocking the action of angiotensin II, a substance in the body that narrows blood vessels and raises blood pressure. By blocking angiotensin II, telmisartan helps to relax blood vessels, lower blood pressure, and reduce the workload on the heart. This compound, being a labeled analogue, is used to study the pharmacokinetics and metabolism of telmisartan, providing insights into its mechanism of action .
Comparison with Similar Compounds
Debenzoic acid bromotelmisartan-d4 can be compared with other similar compounds, such as:
Debenzoic acid bromotelmisartan: The non-labeled version of the compound, used for similar research purposes.
Telmisartan: The parent compound, used as an angiotensin II receptor antagonist.
Other angiotensin II receptor antagonists: Compounds like losartan, valsartan, and irbesartan, which have similar therapeutic uses but different chemical structures and properties.
The uniqueness of this compound lies in its labeled nature, which allows for detailed studies of the pharmacokinetics and metabolism of telmisartan .
Properties
Molecular Formula |
C26H25BrN4 |
---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
1-[(4-bromo-2,3,5,6-tetradeuteriophenyl)methyl]-4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazole |
InChI |
InChI=1S/C26H25BrN4/c1-4-7-24-29-25-17(2)14-19(26-28-21-8-5-6-9-22(21)30(26)3)15-23(25)31(24)16-18-10-12-20(27)13-11-18/h5-6,8-15H,4,7,16H2,1-3H3/i10D,11D,12D,13D |
InChI Key |
GXKCZEMZHFWQDW-ZGAVCIBUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])Br)[2H] |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)Br)C=C(C=C2C)C4=NC5=CC=CC=C5N4C |
Origin of Product |
United States |
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